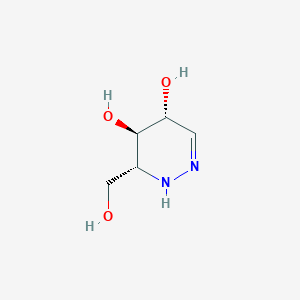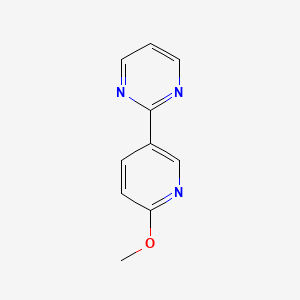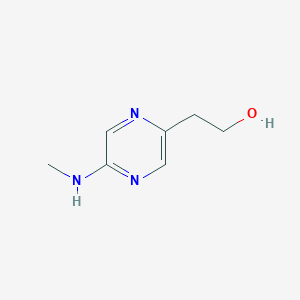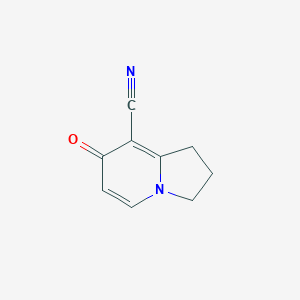
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile is a heterocyclic compound with a molecular formula of C₉H₈N₂O. This compound is known for its unique structure, which includes a fused ring system with a nitrogen atom and a nitrile group. It has gained attention in the field of medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
The synthesis of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing an indolizine core can be reacted with a nitrile group donor in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile can be compared with other similar compounds, such as:
Indolizine derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: These compounds have a similar nitrogen-containing ring system but lack the fused ring structure of indolizine.
Pyridine derivatives: These compounds have a nitrogen atom in a six-membered ring but differ in their overall structure. The uniqueness of this compound lies in its specific ring fusion and nitrile group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-oxo-2,3-dihydro-1H-indolizine-8-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-6-7-8-2-1-4-11(8)5-3-9(7)12/h3,5H,1-2,4H2 |
InChI Key |
IMPJFIZKTLRAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C=CN2C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


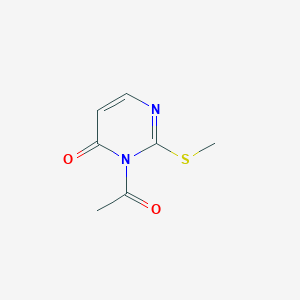
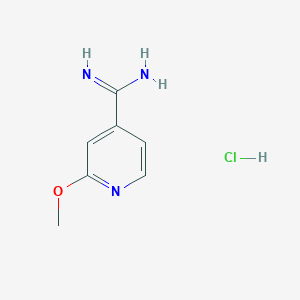
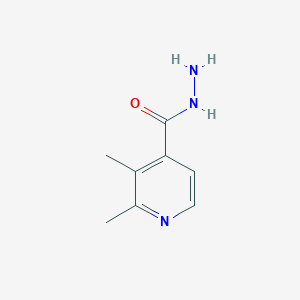

![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)

![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

